molecular formula C13H7Cl3N2O2S2 B2758344 2,5-dichloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide CAS No. 899736-03-9

2,5-dichloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2758344
CAS No.: 899736-03-9
M. Wt: 393.68
InChI Key: JWSCCTRYLKYAPS-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound contains a thiophene ring, a benzo[d]thiazole ring, and multiple chlorine substituents. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the benzo[d]thiazole ring: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and chlorine gas under basic conditions to form 7-chloro-4-methoxybenzo[d]thiazole.

    Formation of the thiophene ring: The thiophene ring can be synthesized by reacting 2,5-dichlorothiophene with appropriate reagents.

    Coupling reaction: The final step involves coupling the benzo[d]thiazole derivative with the thiophene derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.

Scientific Research Applications

2,5-dichloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,5-dichlorothiophene: Shares the thiophene ring and chlorine substituents.

    7-chloro-4-methoxybenzo[d]thiazole: Shares the benzo[d]thiazole ring and chlorine substituent.

Uniqueness

2,5-dichloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. Its dual ring system and multiple chlorine substituents make it distinct from other similar compounds.

Properties

IUPAC Name

2,5-dichloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O2S2/c1-20-7-3-2-6(14)10-9(7)17-13(22-10)18-12(19)5-4-8(15)21-11(5)16/h2-4H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSCCTRYLKYAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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